molecular formula C24H19F3O4 B1669470 Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)- CAS No. 204981-48-6

Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-

Cat. No. B1669470
CAS RN: 204981-48-6
M. Wt: 428.4 g/mol
InChI Key: NZQDWKCNBOELAI-KSFYIVLOSA-N
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Description

CP-195543 is a potent, selective, and orally active leukotriene B4 receptor antagonist. It is structurally novel and has been developed for the treatment of inflammatory diseases. The compound exhibits high affinity for leukotriene B4 receptors on human neutrophils and murine spleen membranes, making it a valuable tool in the study and treatment of inflammation .

Preparation Methods

The synthesis of CP-195543 involves a series of chemical reactions starting from commercially available precursors. The original medicinal chemistry synthesis yielded a few grams of the final product. a novel route was later developed to allow the compound to be prepared in multi-kilogram quantities. This process involved significant collaboration between discovery and process research and development departments .

Chemical Reactions Analysis

CP-195543 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: CP-195543 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. .

Scientific Research Applications

CP-195543 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study leukotriene B4 receptor interactions and to develop new anti-inflammatory agents.

    Biology: Helps in understanding the role of leukotriene B4 in various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and other conditions involving excessive neutrophil infiltration.

    Industry: Utilized in the development of new pharmaceuticals targeting leukotriene B4 receptors .

Mechanism of Action

CP-195543 exerts its effects by selectively binding to leukotriene B4 receptors on human neutrophils and murine spleen membranes. This binding inhibits leukotriene B4-mediated neutrophil chemotaxis and CD11b up-regulation. The compound acts as a noncompetitive antagonist at high-affinity leukotriene B4 receptors and as a competitive antagonist at low-affinity receptors. This dual mechanism of action makes CP-195543 effective in blocking leukotriene B4-mediated inflammatory responses .

Comparison with Similar Compounds

CP-195543 is compared with other leukotriene B4 receptor antagonists, such as CP105696. While CP105696 was discontinued due to unfavorable pharmacodynamic properties, CP-195543 has shown improved potency and selectivity. Other similar compounds include various leukotriene receptor antagonists that target different leukotriene receptors, such as leukotriene C4, D4, and E4 receptors. CP-195543’s uniqueness lies in its high selectivity and potency for leukotriene B4 receptors, making it a valuable tool in both research and therapeutic applications .

properties

CAS RN

204981-48-6

Molecular Formula

C24H19F3O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1

InChI Key

NZQDWKCNBOELAI-KSFYIVLOSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

204981-48-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
CP 195543
CP-195543
CP195543

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-
Reactant of Route 2
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-
Reactant of Route 4
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-
Reactant of Route 5
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-
Reactant of Route 6
Benzoic acid, 2-((3S,4R)-3,4-dihydro-4-hydroxy-3-(phenylmethyl)-2H-1-benzopyran-7-yl)-4-(trifluoromethyl)-

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